molecular formula C17H15ClN4O4 B2768610 5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide CAS No. 2034412-32-1

5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2768610
CAS No.: 2034412-32-1
M. Wt: 374.78
InChI Key: AOCDVLJSZKTMRW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide is a complex organic molecule characterized by its unique structural features, including chloro, methoxy, and pyrido[2,3-d]pyrimidin-3(4H)-one groups. This compound's intricate structure suggests it may possess unique properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized using a multi-step process involving various intermediates:

  • Step 1: Synthesis of 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine. This is typically achieved through a cyclization reaction involving suitable precursors under acidic or basic conditions.

  • Step 2: Formation of the ethyl linker. This may involve the reaction of the pyrido[2,3-d]pyrimidine intermediate with an ethylating agent under controlled conditions.

  • Step 3: Introduction of the 5-chloro and 2-methoxybenzamide moieties. This can be achieved through nucleophilic substitution and subsequent acylation reactions.

Industrial Production Methods

For industrial-scale production, optimization of each synthetic step is crucial to improve yield and purity. This often involves:

  • Catalysts to enhance reaction rates.

  • Solvent choices to improve solubility and reaction efficiency.

  • Temperature and pressure conditions to ensure optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the methoxy group into a hydroxyl group using oxidizing agents like KMnO4 or H2O2.

  • Reduction: Reduction of the nitro groups (if present) using reducing agents like SnCl2 or H2.

  • Substitution: Halogen substitution reactions, particularly at the chloro site, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing agents: Tin(II) chloride (SnCl2), hydrogen gas (H2).

  • Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

These reactions typically yield derivatives of the original compound with modifications at specific functional groups, leading to new compounds with potentially enhanced or altered properties.

Scientific Research Applications

5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide has numerous applications in various scientific fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its interactions with biological macromolecules, such as proteins and DNA.

  • Medicine: Explored for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The exact mechanism of action for this compound can vary based on its application. Generally, it involves:

  • Molecular Targets: May interact with enzymes, receptors, or nucleic acids.

  • Pathways: Can modulate biochemical pathways, leading to alterations in cellular functions. For instance, its anticancer effects might involve inhibition of DNA synthesis or disruption of cell division.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide

  • 5-iodo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide

Uniqueness

Compared to these similar compounds, 5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide offers unique reactivity and biological activity profiles due to the presence of the chlorine atom, which can significantly influence the compound's physicochemical properties and biological interactions. This uniqueness makes it a valuable molecule for targeted research and application development.

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Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4/c1-26-13-5-4-10(18)9-12(13)15(23)20-7-8-22-16(24)11-3-2-6-19-14(11)21-17(22)25/h2-6,9H,7-8H2,1H3,(H,20,23)(H,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCDVLJSZKTMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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